molecular formula C17H14N2OS B2774325 N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 439128-76-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B2774325
CAS No.: 439128-76-4
M. Wt: 294.37
InChI Key: IUHWDCJPNCSHAP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWDCJPNCSHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16N2OS
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

The structural characteristics of this compound contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in various diseases.

Anti-inflammatory Activity

Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds can inhibit the activity of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain and inflammation pathways. The dual inhibition of these enzymes has been shown to alleviate acute inflammatory pain in animal models .

Antimicrobial Properties

Benzothiazole-based compounds have been extensively studied for their antimicrobial activities. The presence of the benzothiazole moiety enhances the interaction with microbial targets, making these compounds effective against various bacterial strains and fungi. For instance, derivatives have demonstrated potent activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .

Anticancer Potential

Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to tumor growth. This compound has shown promise in preclinical studies as a potential anticancer agent, particularly against breast and colon cancer cell lines .

Case Study 1: Dual Inhibition of sEH and FAAH

A study focused on the synthesis and biological evaluation of benzothiazole-phenyl analogs demonstrated that this compound could serve as a dual inhibitor of sEH and FAAH. The compound exhibited IC50 values of 7 nM for FAAH and 9.6 nM for sEH, indicating its potency. In vivo tests showed significant reduction in pain responses comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of several benzothiazole derivatives, including this compound. Results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Summary Table of Applications

ApplicationMechanism/TargetReference
Anti-inflammatoryInhibition of sEH and FAAH
AntimicrobialTargeting bacterial cell walls
AnticancerInduction of apoptosis

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a unique structure combining a benzothiazole moiety with a cyclopropane carboxamide group. The synthesis typically involves multi-step processes, including the preparation of substituted benzothiazole intermediates followed by coupling reactions to form the final product.

Key Steps in Synthesis:

  • Preparation of Benzothiazole Intermediates : Utilizing starting materials such as 2-aminobenzenethiol and appropriate aldehydes.
  • Amide Coupling : Employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIEA).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzothiazole derivatives have been reported to exhibit:

  • Antimicrobial Activity : Inhibition of bacterial growth through enzyme inhibition.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways, potentially reducing cytokine release.
  • Anticancer Effects : Induction of apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzothiazole derivatives similar to this compound:

  • Antimicrobial Studies : A study demonstrated that benzothiazole derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis therapy .
  • Anti-inflammatory Effects : Research indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation markers in vitro .
  • Anticancer Activity : In vitro tests have shown that certain benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by triggering apoptotic pathways .

Data Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of M. tuberculosis
Anti-inflammatoryReduced cytokine release; COX inhibition
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. What are the key synthetic pathways for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with coupling a benzothiazole intermediate to a cyclopropanecarboxamide moiety. Critical steps include:

  • Intermediate formation : Reacting 1,3-benzothiazole with a substituted phenyl derivative (e.g., 3-aminophenylbenzothiazole) under nucleophilic acyl substitution conditions .
  • Coupling : Using coupling agents like T3P (propylphosphonic anhydride) or DCC (dicyclohexylcarbodiimide) in solvents such as DMF or THF, with bases like triethylamine to facilitate amide bond formation .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to 3 hours) and improves yields (up to 55% post-purification) .
  • Purification : Column chromatography (silica gel, 2–10% methanol/dichloromethane) or preparative TLC ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological validation includes:

  • Structural confirmation : 1^1H NMR and 13^13C NMR to verify amide and cyclopropane protons (δ 1.2–1.5 ppm for cyclopropane; δ 8.0–8.5 ppm for benzothiazole protons) .
  • Purity assessment : HPLC with reverse-phase C18 columns (e.g., 98–100% purity) and HRMS for exact mass determination (e.g., m/z 554.515 for C27_{27}H18_{18}F4_4N4_4O3_3S) .
  • Crystallography : X-ray diffraction (e.g., PDB 4KSP) to resolve cyclopropane ring conformation and binding interactions in protein complexes .

Q. How does structural modification of the benzothiazole core influence solubility and stability?

  • Lipophilicity : Introducing substituents like bromo () or nitro groups increases logP but may reduce aqueous solubility. Ethylene glycol linkers (e.g., in TAK-n-TAK derivatives) improve solubility for in vitro assays .
  • Stability : Cyclopropane rings enhance metabolic resistance compared to linear alkanes, as shown in pharmacokinetic studies of BRAF inhibitors .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of BRAF kinase, and how does dimerization affect potency?

  • Binding mode : The cyclopropane carboxamide group occupies the BRAF ATP-binding pocket, forming hydrogen bonds with Cys532 and hydrophobic interactions with the DFG motif .
  • Dimer induction : Monovalent inhibitors (e.g., TAK632) promote "side-to-side" BRAF dimers (IC50_{50} = 3.23 nM), while bivalent analogs (e.g., TAK-4-TAK) show reduced potency (IC50_{50} = 90.2 nM) due to steric clashes in dimer interfaces .
  • Biophysical validation : Analytical ultracentrifugation (AUC) confirms that monovalent inhibitors shift BRAFR509H^{R509H} mutants from monomers (s20,w_{20,w} ~3 S) to dimers, whereas bivalent analogs fail to induce oligomerization .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses using BRAF crystal structures (PDB 4KSP). Focus on optimizing linker length (e.g., ethylene glycol units) to balance flexibility and binding entropy .
  • MD simulations : Nanosecond-scale simulations assess cyclopropane ring stability in hydrophobic pockets, identifying substituents that minimize conformational strain .
  • QSAR models : Regression analysis of IC50_{50} vs. electronic parameters (e.g., Hammett constants) reveals that electron-withdrawing groups on the benzothiazole enhance BRAF affinity .

Q. What experimental strategies resolve contradictions in SAR data for benzothiazole-cyclopropane hybrids?

  • Controlled mutagenesis : Replace BRAF residues (e.g., Cys532Ala) to test hydrogen-bond dependency. TAK632 loses 90% activity in Cys532Ala mutants, confirming critical interactions .
  • Proteolysis studies : Limited trypsin digestion of BRAF/compound complexes identifies conformational changes (e.g., αC-helix displacement) that correlate with inhibitory activity .
  • Cross-validation : Compare ELISA-based kinase assays (measuring MEK phosphorylation) with SPR (surface plasmon resonance) to distinguish allosteric vs. competitive inhibition .

Q. What methodologies assess the compound’s potential off-target effects in cellular models?

  • Kinome-wide profiling : Use selectivity screens (e.g., KINOMEscan) against 468 kinases. TAK632 shows >100-fold selectivity for BRAF over other kinases (e.g., ITK, EGFR) .
  • Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., MAPK/ERK), with qPCR validation of key markers like DUSP6 .
  • Cytotoxicity assays : Compare IC50_{50} in BRAFWT^{WT} vs. BRAFV600E^{V600E} cell lines (e.g., A375 melanoma) to confirm on-target efficacy .

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